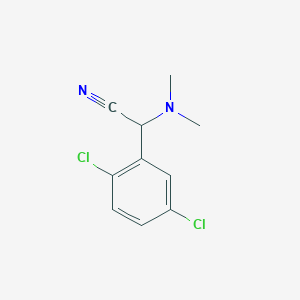

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile

Description

Properties

Molecular Formula |

C10H10Cl2N2 |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-2-(dimethylamino)acetonitrile |

InChI |

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)8-5-7(11)3-4-9(8)12/h3-5,10H,1-2H3 |

InChI Key |

AARSOCYAXYEMJB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C#N)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2,5-dichlorobenzyl chloride with dimethylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions may include:

Solvent: Common solvents such as dichloromethane or toluene.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Analogs (Sigma Receptor Ligands)

BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)

- Structural Similarities: Both compounds share a dichlorophenyl group and a dimethylamino moiety.

- Key Differences: BD 1047 contains an ethylamine backbone and exists as a dihydrobromide salt, enhancing water solubility. In contrast, the acetonitrile group in 2-(2,5-dichlorophenyl)-2-(dimethylamino)acetonitrile introduces a polar nitrile functional group, which may reduce solubility in aqueous media but increase stability in organic solvents .

- Functional Implications : BD 1047 is a well-characterized sigma-1 receptor antagonist. The acetonitrile derivative’s nitrile group could alter receptor binding affinity compared to BD 1047’s amine salt, though experimental confirmation is needed.

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

- Comparison: BD 1008 replaces the dimethylamino group in BD 1047 with a pyrrolidinyl group.

Polymer Chemistry and Reactivity Analogs

Ethyl 4-(dimethylamino) benzoate

- Structural Contrast: While both compounds contain dimethylamino groups, ethyl 4-(dimethylamino) benzoate is an ester derivative, whereas the acetonitrile compound features a nitrile.

- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin systems due to the ester group’s electron-withdrawing effect, achieving a 15–20% higher degree of conversion in polymer matrices compared to methacrylate analogs . The nitrile group in this compound may reduce polymerization reactivity but enhance thermal stability.

2-(Dimethylamino) ethyl methacrylate

- Functional Comparison: This methacrylate derivative is less reactive than ethyl 4-(dimethylamino) benzoate in resin cements. The acetonitrile compound’s rigid aromatic ring system could further hinder reactivity in polymerization but improve mechanical properties in cured resins .

Nitrile-Based Structural Analogs

2-(2,5-Dichlorophenyl)acetonitrile (96% purity)

- Key Difference: Lacks the dimethylamino group, resulting in reduced basicity and altered electronic properties.

- Applications: Used primarily as a synthetic intermediate. The addition of the dimethylamino group in this compound likely enhances its utility in asymmetric catalysis or as a ligand in metal-organic frameworks .

2,4-Difluorophenylacetonitrile (97% purity)

- Substituent Effects: Fluorine atoms are stronger electron-withdrawing groups than chlorine, making this analog more polar but less sterically hindered. The dimethylamino group in this compound introduces steric bulk, which may limit accessibility in certain reactions .

4-Amino-2-(trifluoromethyl)benzonitrile (98% purity)

- Electronic Profile: The trifluoromethyl group and amino substituent create a push-pull electronic system.

Research Implications and Gaps

- Pharmacology: Further studies are needed to evaluate the sigma receptor binding affinity of this compound, given its structural resemblance to BD 1047 .

- Material Science : The compound’s nitrile group warrants investigation in photopolymerization systems, particularly in combination with co-initiators like diphenyliodonium hexafluorophosphate (DPI) .

- Synthetic Chemistry: Comparative studies with fluorinated and aminated nitriles (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) could elucidate electronic effects on reaction kinetics .

Biological Activity

Introduction

2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile, a compound featuring a dichlorophenyl moiety and a dimethylamino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 229.11 g/mol

- IUPAC Name : 2-(2,5-dichlorophenyl)-N,N-dimethylacetamide

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy in inhibiting tumor growth and angiogenesis in various cancer models. In particular:

- Mechanism of Action : These compounds are believed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that such compounds can induce G2/M phase cell cycle arrest in M21 tumor cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits selective activity against certain pathogens:

- Chlamydia spp. : Compounds structurally related to this compound have shown promise in selectively targeting Chlamydia infections while maintaining low toxicity profiles towards human cells .

- Broad Spectrum Activity : In vitro tests have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Toxicity Profile

The toxicity of this compound has been assessed through various assays:

- Cell Viability : Studies report minimal cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

- Mutagenicity Tests : The compound has been subjected to mutagenicity testing using Drosophila melanogaster, with results showing no significant mutagenic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Modification | IC50 (µM) | Biological Activity |

|---|---|---|

| Parent Compound | 0.007 | Anticancer activity |

| Para-Chloro Substituent | 0.005 | Enhanced potency |

| Methyl Group Addition | 0.042 | Reduced potency |

These modifications highlight how subtle changes in the chemical structure can significantly impact biological efficacy.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of related compounds, researchers found that specific derivatives demonstrated IC50 values lower than 100 nM against MDA-MB-231 breast cancer cells. The study utilized immunofluorescence techniques to visualize cytoskeletal disruptions caused by these compounds, confirming their mechanism of action through microtubule destabilization .

Case Study 2: Antimicrobial Selectivity

Another investigation focused on the antimicrobial properties of related compounds against Chlamydia. The results indicated that these compounds could reduce chlamydial inclusion sizes and numbers significantly without affecting host cell viability, suggesting a selective mechanism of action against the pathogen .

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetonitrile?

The synthesis typically involves condensation reactions between substituted phenylacetonitrile precursors and dimethylamine derivatives. For example, analogous compounds (e.g., 2-(2,4-dichlorophenyl)acetonitrile) are synthesized via nucleophilic substitution or amidation, followed by purification using column chromatography on silica gel (0.2–0.6 mM particle size) . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., acetonitrile distilled over CaH₂) to avoid side reactions.

- Purification : Monitor reactions with TLC (visualized under UV 254 nm) and isolate products via gradient elution.

- Yield optimization : Adjust stoichiometry of dichlorophenyl precursors and dimethylamine sources to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : Use ¹H/¹³C NMR (300–500 MHz) to confirm substituent positions and dimethylamino group integration. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves structural ambiguities .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected ~253.1 g/mol based on analogs ).

- Chromatography : HPLC with UV detection (254 nm) assesses purity, while GC-MS analyzes volatile impurities .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Seal in moisture-resistant containers at room temperature, away from oxidizing agents .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved during structural elucidation?

- 2D NMR analysis : For overlapping ¹H signals (common in dichlorophenyl derivatives), HSQC and HMBC experiments correlate carbon-proton couplings to confirm substituent positions .

- Isotopic labeling : Use deuterated analogs (e.g., CD₃ groups) to distinguish dimethylamino proton environments .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. How should environmental impact studies for this compound be designed?

Adopt methodologies from long-term ecological projects (e.g., INCHEMBIOL):

- Laboratory studies : Measure biodegradation rates via OECD 301 guidelines (aerobic aqueous conditions) and bioaccumulation potential using log Kow values .

- Field monitoring : Analyze soil/water samples near synthesis facilities using LC-MS/MS to detect residual concentrations.

- Toxicity assays : Perform acute/chronic tests on model organisms (e.g., Daphnia magna) to estimate EC₅₀ values .

Q. What computational methods predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Optimize docking parameters (grid size, exhaustiveness) for halogen-rich ligands .

- QSAR modeling : Train models on analogs (e.g., 2-(2,6-difluorophenyl)acetonitrile) to correlate substituent electronegativity with activity .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.